Cas no 13605-19-1 (2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol)

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol is a morpholine derivative featuring a hydroxyl-functionalized ethyl group attached to the morpholine ring, which is further substituted with methyl groups at the 2 and 6 positions. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both a morpholine ring and a hydroxyl group enhances its reactivity, enabling its use in nucleophilic substitutions and as a building block for more complex structures. Its structural stability and functional group compatibility make it suitable for applications requiring precise molecular modifications. The dimethyl substitution on the morpholine ring may also influence steric and electronic properties, offering tailored reactivity for specialized synthetic pathways.
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol structure
13605-19-1 structure
Product Name:2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
CAS No:13605-19-1
MF:C9H12O2
MW:152.190382957458
MDL:MFCD00014035
CID:87082
PubChem ID:87569569
Update Time:2025-06-10

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(m-Tolyloxy)ethanol
    • Ethylene glycol mono-m-tolyl ether
    • 2-(3-Methylphenoxy)ethanol
    • 2-(META-TOLYLOXY)-ETHANOL
    • 3-(2-Hydroxyethoxy)toluene
    • m-Cresoxyethanol
    • 2-(3'-METHYLPHENOXY)ETHANOL
    • m-Cresol 2-hydroxyethyl ether
    • Ethylene glycol m-cresyl ether
    • 13605-19-1
    • FT-0608559
    • D90477
    • NSC-523916
    • 2-(3-Tolyloxy)ethanol
    • NS00024406
    • NSC 523916
    • 52X4EDB8HZ
    • CS-0324447
    • SCHEMBL516564
    • UNII-52X4EDB8HZ
    • 37281-57-5
    • Ethanol, 2-(m-tolyloxy)-
    • Ethanol, 2-(3-methylphenoxy)-
    • AKOS000296349
    • AI3-09180
    • AS-76560
    • 2-(M-tolyloxy)ethan-1-ol
    • MFCD00014035
    • EINECS 237-091-3
    • NSC523916
    • DTXSID6065559
    • DTXCID5034357
    • ETHYLENEGLYCOLMONO3METHYLPHENYLETHER
    • DB-042329
    • 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
    • MDL: MFCD00014035
    • Inchi: 1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
    • InChI Key: FDBXUXVQIOQYIX-UHFFFAOYSA-N
    • SMILES: O(CCO)C1C=CC=C(C)C=1
    • BRN: 2247221

Computed Properties

  • Exact Mass: 152.08400
  • Monoisotopic Mass: 152.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Color/Form: Colorless or grayish yellow odorless liquid
  • Density: 1.07
  • Melting Point: No data available
  • Boiling Point: 146°C/19mmHg(lit.)
  • Flash Point: 104-105°C/3mm
  • Refractive Index: 1.5320
  • PSA: 29.46000
  • LogP: 1.36610
  • Solubility: Unable or difficult to mix
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156106-1ml
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¥259.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Apollo Scientific
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2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol Production Method

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:13605-19-1)2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
Order Number:A1201271
Stock Status:in Stock
Quantity:25ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:44
Price ($):316.0
Email:sales@amadischem.com

Additional information on 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol: An Overview of Its Structure, Properties, and Applications

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol, also known by its CAS number 13605-19-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique morpholine-based structure, which imparts it with a range of valuable properties and potential applications.

The molecular formula of 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol is C9H19NO2, and its molecular weight is approximately 173.25 g/mol. The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an ethanol group attached to the nitrogen atom of the morpholine ring. This structural configuration endows the compound with both hydrophilic and hydrophobic characteristics, making it an interesting candidate for various chemical and biological applications.

In terms of physical properties, 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

The chemical reactivity of 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol is influenced by its functional groups. The primary alcohol group can participate in various reactions such as esterification, etherification, and oxidation. The morpholine ring, on the other hand, can undergo nucleophilic substitution reactions and can form complexes with metal ions. These properties make the compound a valuable intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research, 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol has shown promise as a lead compound for drug development. Recent studies have explored its potential as a modulator of various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Another area of interest is the use of 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol in the development of novel antiviral agents. A study published in Antiviral Research reported that certain derivatives of this compound were effective against a range of viral infections, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral replication processes, making it a potential candidate for further clinical evaluation.

Beyond its direct biological activity, 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol has also been investigated for its utility as a chiral building block in asymmetric synthesis. Its ability to form enantiomerically pure compounds through stereoselective reactions makes it an attractive choice for the synthesis of chiral drugs and other optically active molecules.

In addition to its pharmaceutical applications, 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol has found use in other areas such as materials science and analytical chemistry. For example, it can be employed as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes have potential applications in catalysis and materials science.

The environmental impact of 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol is another important consideration. Studies have shown that the compound has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, proper handling and disposal practices should still be followed to minimize any potential environmental risks.

In conclusion, 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol (CAS No. 13605-19-1) is a multifaceted compound with a wide range of applications in chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an important molecule for both academic research and industrial applications. As ongoing studies continue to uncover new uses and potential benefits, this compound is likely to remain a subject of interest for scientists and researchers worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13605-19-1)2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
A1201271
Purity:99%
Quantity:25ml
Price ($):316.0
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